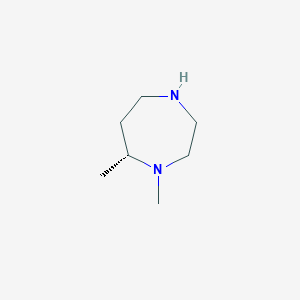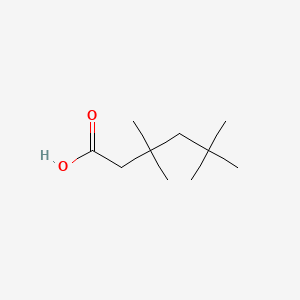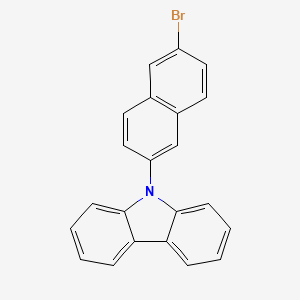
3,3'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the class of diarylethenes, which are widely studied for their reversible photochromic properties. The unique structure of this compound, featuring a perfluorocyclopentene core and two dimethylthiophene groups, contributes to its distinct photochromic behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) typically involves the following steps:
Formation of the Perfluorocyclopentene Core: The perfluorocyclopentene core is synthesized through a series of fluorination reactions, starting from cyclopentene.
Attachment of Dimethylthiophene Groups: The dimethylthiophene groups are attached to the perfluorocyclopentene core using Suzuki coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) undergoes several types of chemical reactions:
Photochromic Reactions: The compound exhibits reversible photochromism, where it changes color upon exposure to ultraviolet light and reverts to its original color in the absence of light.
Substitution Reactions: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Photochromic Reactions: Ultraviolet light is used to induce the photochromic reaction, while visible light or heat can reverse the process.
Substitution Reactions: Common reagents include electrophiles such as halogens or nitro groups, and the reactions are typically carried out in the presence of a Lewis acid catalyst.
Major Products
Photochromic Reactions: The major product is the closed-ring isomer of the compound, which exhibits a different color compared to the open-ring isomer.
Substitution Reactions: The major products are substituted derivatives of the original compound, with various functional groups attached to the thiophene rings.
Scientific Research Applications
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) has several scientific research applications:
Chemistry: Used as a photochromic switch in molecular devices and materials.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential in photodynamic therapy and controlled drug release systems.
Industry: Utilized in the development of smart materials, such as photochromic lenses and coatings.
Mechanism of Action
The mechanism of action of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) involves the reversible photochromic reaction:
Comparison with Similar Compounds
Similar Compounds
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Similar structure but with benzo[b]thiophene groups instead of dimethylthiophene.
1,2-Bis(2-methylbenzo[b]thiophen-3-yl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Another diarylethene with a similar perfluorocyclopentene core.
Uniqueness
The uniqueness of 3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2,4-dimethylthiophene) lies in its specific combination of the perfluorocyclopentene core and dimethylthiophene groups, which imparts distinct photochromic properties and reactivity compared to other diarylethenes .
Properties
CAS No. |
170658-51-2 |
|---|---|
Molecular Formula |
C17H14F6S2 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-[2-(2,4-dimethylthiophen-3-yl)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-2,4-dimethylthiophene |
InChI |
InChI=1S/C17H14F6S2/c1-7-5-24-9(3)11(7)13-14(12-8(2)6-25-10(12)4)16(20,21)17(22,23)15(13,18)19/h5-6H,1-4H3 |
InChI Key |
COYIBBPRMYKONB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1C2=C(C(C(C2(F)F)(F)F)(F)F)C3=C(SC=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12820349.png)




![2-(Chloromethyl)-6,7-difluorobenzo[d]thiazole](/img/structure/B12820371.png)
